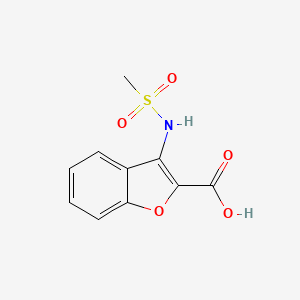
3-(Methylsulfonamido)benzofuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique est un composé chimique de formule moléculaire C10H9NO5S. Il est un dérivé du benzofuranne, une classe de composés reconnus pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique implique généralement l’introduction d’un groupe méthylsulfonamido sur un noyau benzofuranne. Une méthode courante implique la réaction de l’acide benzofuranne-2-carboxylique avec le chlorure de méthylsulfonyle en présence d’une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à basses températures pour contrôler la vitesse de réaction et le rendement .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de l’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique ne soient pas bien documentées, l’approche générale impliquerait l’adaptation à grande échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, le solvant et les concentrations de réactifs, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des procédés en flux continu pour améliorer l’efficacité et la capacité d’adaptation .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Le groupe méthylsulfonamido peut être remplacé par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent donner lieu à une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse de produits pharmaceutiques
Applications De Recherche Scientifique
3-(Methylsulfonamido)benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent du dérivé spécifique et de son application prévue .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzofuranne : Le composé parent, connu pour ses diverses activités biologiques.
Benzothiophène : Un analogue contenant du soufre présentant des propriétés similaires.
Dérivés du benzofuranne : Divers dérivés avec différents groupes fonctionnels et activités biologiques.
Unicité
L’acide 3-(méthylsulfonamido)benzofuranne-2-carboxylique est unique en raison de la présence du groupe méthylsulfonamido, qui confère des propriétés chimiques et biologiques spécifiques. Ce groupe fonctionnel peut améliorer la solubilité, la stabilité et la réactivité du composé, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C10H9NO5S |
|---|---|
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
3-(methanesulfonamido)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5S/c1-17(14,15)11-8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5,11H,1H3,(H,12,13) |
Clé InChI |
FTAGTUPGKFMGRN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(OC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


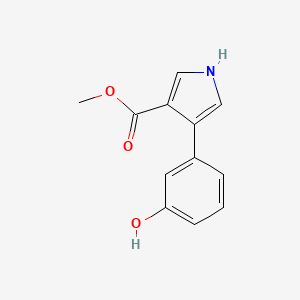
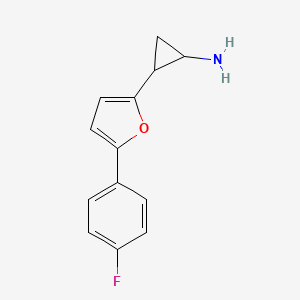

![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)
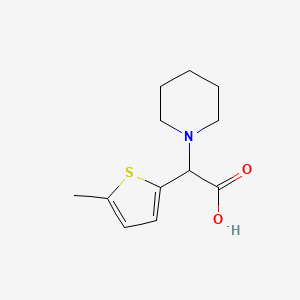

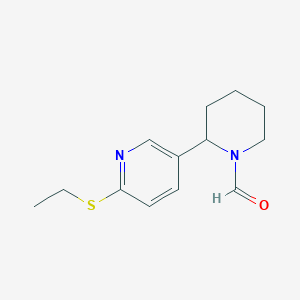
![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)



![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)


